4-bromo-1H-pyrazole-5-carbohydrazide

Description

BenchChem offers high-quality 4-bromo-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

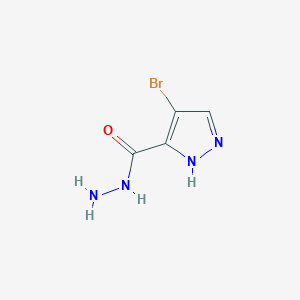

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4O/c5-2-1-7-9-3(2)4(10)8-6/h1H,6H2,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJOKWGPTXRZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-bromo-1H-pyrazole-5-carbohydrazide

This guide provides an in-depth exploration of the synthesis and characterization of 4-bromo-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a cornerstone in the development of novel therapeutic agents due to its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The introduction of a carbohydrazide moiety further enhances its potential, as this functional group is a key pharmacophore in many established drugs.[1][4] This document offers a detailed, field-proven protocol for researchers, scientists, and professionals in drug development, emphasizing the rationale behind experimental choices and ensuring methodological robustness.

Strategic Approach to Synthesis

The selected synthetic strategy involves the hydrazinolysis of a suitable ester precursor, a reliable and high-yielding method for the formation of carbohydrazides. This approach is favored for its operational simplicity and the typically straightforward purification of the final product.

Reaction Scheme: From Ester to Hydrazide

The synthesis of 4-bromo-1H-pyrazole-5-carbohydrazide is efficiently achieved by reacting ethyl 4-bromo-1H-pyrazole-5-carboxylate with hydrazine hydrate in an alcoholic solvent.

Rationale for Experimental Design:

-

Starting Material: Ethyl 4-bromo-1H-pyrazole-5-carboxylate is selected as the precursor due to its relative stability and the good leaving group characteristics of the ethoxy moiety, which facilitates the nucleophilic acyl substitution by hydrazine.

-

Reagent: Hydrazine hydrate (N₂H₄·H₂O) serves as the source of the hydrazine nucleophile. It is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. An excess of hydrazine hydrate is often used to drive the reaction to completion.

-

Solvent: Ethanol is an ideal solvent for this reaction. It effectively dissolves both the starting ester and hydrazine hydrate, creating a homogeneous reaction medium. Furthermore, its boiling point allows for the reaction to be conducted at a reflux temperature, accelerating the rate of reaction without requiring high-pressure apparatus.

-

Temperature: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction time and high conversion to the desired product.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4-bromo-1H-pyrazole-5-carbohydrazide.

Caption: Synthetic workflow for 4-bromo-1H-pyrazole-5-carbohydrazide.

Detailed Experimental Protocol

Materials:

-

Ethyl 4-bromo-1H-pyrazole-5-carboxylate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-bromo-1H-pyrazole-5-carboxylate (0.05 mol) in 100 mL of absolute ethanol.

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (0.15 mol, 3 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is complete when the starting ester spot has disappeared.

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. A white precipitate of the product should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 4-bromo-1H-pyrazole-5-carbohydrazide as a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Safety Precautions: Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (gloves, safety goggles) in a well-ventilated fume hood.

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized 4-bromo-1H-pyrazole-5-carbohydrazide, a suite of spectroscopic and analytical techniques is employed.

Characterization Data Summary

The following table summarizes the expected analytical data for the target compound.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~13.5 (s, 1H, pyrazole N-H), ~9.5 (s, 1H, CONH), ~7.8 (s, 1H, pyrazole C3-H), ~4.5 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~160 (C=O), ~140 (pyrazole C5), ~135 (pyrazole C3), ~95 (pyrazole C4-Br) |

| IR Spectroscopy (KBr) | ν (cm⁻¹): 3300-3400 (N-H stretching, multiple bands for NH and NH₂), ~1650 (C=O stretching, amide I), ~1620 (N-H bending), ~1500-1550 (C=N stretching) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ expected at ~220.9/222.9, corresponding to the isotopic pattern of one bromine atom. |

| Melting Point | A sharp melting point is indicative of high purity. The exact value should be compared with literature data if available. For similar structures, melting points are often above 200 °C. For instance, 3-(4-Bromophenyl)-1H-pyrazole-5-carbohydrazide has a melting point of 260 - 266 °C.[5] |

Protocols for Sample Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to an NMR tube. The use of DMSO-d₆ is crucial as it effectively dissolves the compound and its residual water peak does not interfere with the signals of interest. The acidic protons (N-H) are often broad and their chemical shifts can vary with concentration and temperature.

2. Infrared (IR) Spectroscopy:

-

Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with dry KBr (100-200 mg). Press the mixture into a transparent disk using a hydraulic press. Record the spectrum. This method is ideal for solid samples and provides high-quality spectra.

3. Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile. Introduce the solution into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like carbohydrazides, typically resulting in the observation of the protonated molecular ion [M+H]⁺.

4. Melting Point:

-

Place a small amount of the dry, crystalline sample into a capillary tube. Determine the melting point range using a calibrated melting point apparatus. A narrow melting range (1-2 °C) indicates high purity.

Applications and Future Directions

4-bromo-1H-pyrazole-5-carbohydrazide is not merely a chemical entity but a versatile building block for the synthesis of more complex and potentially bioactive molecules.[5] The presence of the reactive carbohydrazide group allows for its derivatization into various heterocyclic systems, such as oxadiazoles and triazoles, or for the formation of Schiff bases.[4][6] The bromo-substituent on the pyrazole ring can be utilized for further functionalization through cross-coupling reactions, enabling the exploration of a vast chemical space. Given the established importance of pyrazole derivatives in drug discovery, this compound represents a valuable starting point for the development of novel agents targeting a range of diseases, from cancer to infectious and inflammatory conditions.[7][8][9]

References

-

Gomha, S. M., et al. (2017). Synthesis of pyrazole-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]

-

Lima, P. C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals. [Link]

-

Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. [Link]

-

Asif, M. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

Khan, I., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. PLOS ONE. [Link]

-

PubChem. 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. National Center for Biotechnology Information. [Link]

- Google Patents. (2019). A kind of preparation method of pyrazole derivatives.

-

Kumar, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Reviews Letters. [Link]

-

Taha, M., et al. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports. [Link]

-

PubChem. 4-bromo-1H-pyrazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Lima, P. C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

Sources

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-bromo-1H-pyrazole-5-carbohydrazide: Physicochemical Properties and Strategic Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-bromo-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its core physicochemical properties, provide detailed protocols for its characterization, and explore the rationale behind its utilization as a versatile building block in the synthesis of novel therapeutic agents. The unique structural features of this molecule, particularly the reactive bromine atom on the pyrazole ring, offer a valuable handle for synthetic diversification, enabling the fine-tuning of pharmacological profiles for various drug discovery programs.[1]

Core Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from reaction kinetics to bioavailability. While extensive experimental data for 4-bromo-1H-pyrazole-5-carbohydrazide is not widely available in public repositories, we can compile its known attributes and draw rational inferences from closely related analogs.

| Property | Value | Source/Notes |

| Molecular Formula | C₄H₅BrN₄O | Santa Cruz Biotechnology |

| Molecular Weight | 205.01 g/mol | Santa Cruz Biotechnology |

| CAS Number | Not explicitly assigned | A definitive CAS number for this specific isomer is not readily available in major chemical databases. Researchers should exercise caution and verify the identity of any sourced material. |

| Appearance | White to pale yellow powder (Predicted) | Based on related compounds like 3-(4-Bromophenyl)-1H-pyrazole-5-carbohydrazide.[2] |

| Melting Point | Not available | Experimental determination is recommended. For context, the related 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide has a melting point of 260 - 266 °C.[2] |

| Boiling Point | Not available | Expected to be high and likely to decompose before boiling under atmospheric pressure. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF (Predicted). | Based on the general solubility of pyrazole and carbohydrazide derivatives. |

| pKa | Not available | The pyrazole ring protons and the hydrazide moiety will have distinct pKa values, influencing ionization at physiological pH. Experimental determination via potentiometric titration or UV-spectroscopy is advised. |

| LogP | Not available | The octanol-water partition coefficient is a critical parameter for predicting membrane permeability. For the related 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide, a computed XLogP3 of -0.1 is reported, suggesting a degree of hydrophilicity.[3] |

Strategic Importance in Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a bromine atom at the 4-position of the pyrazole ring, as in our subject compound, significantly enhances its synthetic utility. This halogen serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

The carbohydrazide functional group is also of great importance. It can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets. Furthermore, it serves as a synthetic precursor for the formation of various heterocyclic systems, such as oxadiazoles and triazoles, and for the generation of hydrazone derivatives, which themselves have shown significant biological activities.[5]

Experimental Protocols for Characterization

Ensuring the identity and purity of 4-bromo-1H-pyrazole-5-carbohydrazide is paramount for its use in any research endeavor. The following protocols outline a standard workflow for its comprehensive characterization.

Synthesis of Pyrazole Carbohydrazides: A General Approach

The synthesis of pyrazole carbohydrazides typically involves the hydrazinolysis of the corresponding pyrazole carboxylate ester. This reaction is generally straightforward and proceeds with good yields.

Protocol:

-

Reaction Setup: To a solution of ethyl 4-bromo-1H-pyrazole-5-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (5-10 equivalents).

-

Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[6]

Causality: The use of excess hydrazine hydrate drives the reaction to completion. Ethanol is a common solvent as it dissolves the starting ester and the product has limited solubility at room temperature, facilitating its isolation.

Spectroscopic and Chromatographic Analysis

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide | C4H4BrN5O3 | CID 135646588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

A Technical Guide to 4-bromo-1H-pyrazole-5-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 4-bromo-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest to researchers and professionals in the field of medicinal chemistry and drug development. This document will delve into its chemical properties, potential synthetic routes, and its emerging role as a valuable scaffold in the design of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry. This five-membered heterocyclic ring system, containing two adjacent nitrogen atoms, is a prevalent feature in a multitude of clinically approved drugs and investigational molecules. The pyrazole core's unique electronic properties and its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets, have cemented its importance. The strategic functionalization of the pyrazole ring, as seen in 4-bromo-1H-pyrazole-5-carbohydrazide, allows for the fine-tuning of a compound's physicochemical and pharmacological properties, making it a privileged scaffold in the rational design of new drugs.

Physicochemical Properties of 4-bromo-1H-pyrazole-5-carbohydrazide

Precise identification of a chemical entity is paramount for scientific rigor. While a definitive CAS (Chemical Abstracts Service) number for 4-bromo-1H-pyrazole-5-carbohydrazide is not consistently reported across major chemical databases, it is unequivocally defined by its molecular structure and associated identifiers.

| Property | Value | Source |

| Molecular Formula | C4H5BrN4O | [1] |

| Molecular Weight | 205.01 g/mol | [1] |

| Monoisotopic Mass | 203.96468 Da | |

| InChIKey | NXJOKWGPTXRZCB-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(C(=NN1)C(=O)NN)Br |

Note: The absence of a universally assigned CAS number highlights the novelty of this specific derivative and underscores the importance of relying on its structural formula and other unique identifiers for procurement and in research.

Synthesis and Reaction Workflow

The synthesis of 4-bromo-1H-pyrazole-5-carbohydrazide can be approached through established organic chemistry methodologies. A common and logical route involves the hydrazinolysis of a corresponding ester precursor, ethyl 4-bromo-1H-pyrazole-5-carboxylate. This two-step process is outlined below.

Step 1: Synthesis of Ethyl 4-bromo-1H-pyrazole-5-carboxylate

The synthesis typically begins with a commercially available pyrazole derivative, which is first brominated and then carboxylated. A plausible starting material is ethyl 1H-pyrazole-5-carboxylate. The bromination at the 4-position can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The reaction is often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by UV light.

Step 2: Hydrazinolysis to form 4-bromo-1H-pyrazole-5-carbohydrazide

The resulting ethyl 4-bromo-1H-pyrazole-5-carboxylate is then reacted with hydrazine hydrate, typically in an alcoholic solvent such as ethanol. This nucleophilic acyl substitution reaction proceeds by the attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired carbohydrazide. The reaction is usually carried out at reflux to ensure completion.

Experimental Workflow Diagram

Caption: Synthetic workflow for 4-bromo-1H-pyrazole-5-carbohydrazide.

Applications in Medicinal Chemistry and Drug Development

The 4-bromo-1H-pyrazole-5-carbohydrazide scaffold is a promising starting point for the development of new therapeutic agents. The presence of the bromine atom at the 4-position offers a handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse substituents to explore the chemical space around the pyrazole core. The carbohydrazide moiety is also a versatile functional group that can be readily converted into other heterocyclic systems, such as oxadiazoles, triazoles, and pyrazoles, or used as a linker to attach other pharmacophores.

Derivatives of pyrazole-carbohydrazides have been reported to exhibit a wide range of biological activities, including:

-

Antimicrobial Activity: The pyrazole nucleus is a common feature in many antimicrobial agents.

-

Anticancer Activity: Many pyrazole derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.

-

Anti-inflammatory Activity: The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib features a pyrazole core, highlighting the potential of this scaffold in developing new anti-inflammatory agents.

-

Antiviral Activity: Certain pyrazole derivatives have demonstrated efficacy against a range of viruses.

The 4-bromo-1H-pyrazole-5-carbohydrazide molecule, therefore, serves as a valuable building block for generating libraries of novel compounds for high-throughput screening and lead optimization in various drug discovery programs.

Potential Signaling Pathway Interactions

While specific biological targets for the parent 4-bromo-1H-pyrazole-5-carbohydrazide are not yet extensively documented, its structural motifs suggest potential interactions with key signaling pathways implicated in disease. For instance, many pyrazole-containing compounds are known to be inhibitors of protein kinases, such as mitogen-activated protein kinases (MAPKs), which are central to cellular signaling cascades controlling growth, differentiation, and stress responses.

Hypothetical Kinase Inhibition Workflow

Caption: Potential mechanism of action via kinase inhibition.

Suppliers

The availability of 4-bromo-1H-pyrazole-5-carbohydrazide may be limited to specialty chemical suppliers. Researchers are advised to inquire with the following vendors, who are known to supply novel and research-grade chemical compounds.

| Supplier | Website | Notes |

| Santa Cruz Biotechnology, Inc. | Listed as a product for proteomics research.[1] |

Disclaimer: This is not an exhaustive list, and availability may vary. It is recommended to contact suppliers directly for current stock and pricing information.

Conclusion

4-bromo-1H-pyrazole-5-carbohydrazide is a chemical entity with considerable potential for the advancement of drug discovery and medicinal chemistry. Its versatile pyrazole core, coupled with strategically placed functional groups, makes it an attractive starting point for the synthesis of novel bioactive molecules. While further research is needed to fully elucidate its pharmacological profile, the foundation laid by the extensive body of work on related pyrazole derivatives suggests a promising future for this compound and its analogues in the development of next-generation therapeutics.

References

Sources

An In-depth Technical Guide to the Spectral Analysis of 4-bromo-1H-pyrazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data (NMR, IR, MS) for the heterocyclic compound 4-bromo-1H-pyrazole-5-carbohydrazide. As a valuable scaffold in medicinal chemistry, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for its application in drug discovery and development. This document synthesizes theoretical predictions with field-proven insights to offer a robust framework for the characterization of this and similar pyrazole derivatives. Detailed experimental protocols, data interpretation, and troubleshooting considerations are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of novel therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The introduction of a carbohydrazide moiety at the 5-position of the pyrazole ring further enhances its potential for forming diverse molecular architectures through derivatization, making it a versatile intermediate in the synthesis of bioactive compounds.[2][4] The specific compound, 4-bromo-1H-pyrazole-5-carbohydrazide, incorporates a bromine atom at the 4-position, which can serve as a handle for further functionalization or to modulate the electronic properties and biological activity of the molecule.

A precise and unambiguous characterization of this molecule is the foundation for any subsequent research and development. This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-bromo-1H-pyrazole-5-carbohydrazide, grounded in the fundamental principles of spectroscopy and supported by data from structurally related compounds.

Molecular Structure and Predicted Spectral Features

The structural features of 4-bromo-1H-pyrazole-5-carbohydrazide dictate its characteristic spectral fingerprint. The tautomeric nature of the pyrazole ring, with the proton on either nitrogen, adds a layer of complexity to its spectral analysis.[3]

Molecular Structure of 4-bromo-1H-pyrazole-5-carbohydrazide

Caption: 2D structure of 4-bromo-1H-pyrazole-5-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-bromo-1H-pyrazole-5-carbohydrazide, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the N-H protons of the pyrazole and hydrazide groups, and the -NH₂ protons. The chemical shifts are influenced by the electronic environment of the protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyrazole C3-H | 7.5 - 8.0 | Singlet (s) | 1H | The exact shift will depend on the solvent and concentration. |

| Pyrazole N1-H | 12.0 - 14.0 | Broad Singlet (br s) | 1H | This proton is acidic and its signal is often broad due to exchange. Its visibility may depend on the solvent. |

| Hydrazide -NH- | 9.0 - 10.0 | Broad Singlet (br s) | 1H | Exchangeable with D₂O. |

| Hydrazide -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | 2H | Exchangeable with D₂O. |

Causality Behind Expected Shifts:

-

Pyrazole C3-H: The proton at the C3 position is on an electron-deficient aromatic ring, leading to a downfield chemical shift.

-

N-H Protons: The N-H protons of both the pyrazole ring and the hydrazide moiety are acidic and participate in hydrogen bonding, resulting in broad signals at a downfield chemical shift. Their exchange with deuterium in D₂O is a key diagnostic feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Carbohydrazide) | 160 - 170 | The carbonyl carbon is significantly deshielded. |

| C5 (Pyrazole) | 135 - 145 | Attached to the electron-withdrawing carbohydrazide group. |

| C3 (Pyrazole) | 130 - 140 | The chemical shift will be influenced by the tautomeric equilibrium. |

| C4 (Pyrazole) | 95 - 105 | The carbon bearing the bromine atom will be shifted upfield compared to an unsubstituted carbon. |

Expert Insights: The observation of a single set of signals for the pyrazole ring carbons would suggest a rapid tautomeric equilibrium on the NMR timescale. If the tautomerism is slow, two sets of signals for the pyrazole ring might be observed.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 4-bromo-1H-pyrazole-5-carbohydrazide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of N-H protons, leading to sharper signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

To confirm the identity of N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the N-H protons will disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

If further structural confirmation is needed, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups (in this case, to confirm the CH group of the pyrazole ring).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Pyrazole & Hydrazide) | 3100 - 3400 | Medium - Strong, Broad | The broadness is due to hydrogen bonding. Multiple bands may be observed. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong | A strong absorption is characteristic of the carbonyl group in the hydrazide. |

| N-H Bend (Amide II) | 1580 - 1620 | Medium | |

| C=N Stretch (Pyrazole Ring) | 1500 - 1550 | Medium | |

| C-N Stretch | 1200 - 1350 | Medium | |

| C-Br Stretch | 500 - 600 | Medium - Strong |

Trustworthiness of Protocol: The presence of a strong absorption band around 1650 cm⁻¹ is a highly reliable indicator of the carbonyl group in the carbohydrazide functionality. The broad N-H stretching bands in the 3100-3400 cm⁻¹ region are also a key confirmatory feature.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the IR spectrometer and record the sample spectrum.

-

The final spectrum is presented as percent transmittance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Expected Molecular Ion Peak: For 4-bromo-1H-pyrazole-5-carbohydrazide (C₄H₄BrN₅O), the molecular weight is approximately 220.96 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 ratio for the isotopes ⁷⁹Br and ⁸¹Br. Therefore, expect to see peaks at m/z ≈ 221 and m/z ≈ 223.

Predicted Fragmentation Pathway:

Caption: Predicted ESI-MS fragmentation of 4-bromo-1H-pyrazole-5-carbohydrazide.

Authoritative Grounding: The fragmentation of pyrazole derivatives often involves the loss of small neutral molecules such as HCN and N₂. The carbohydrazide moiety can undergo cleavage to lose the hydrazinyl group (-NHNH₂) or the entire carbohydrazide group (-CONHNH₂).

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is generally suitable for this compound.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion as the precursor ion.

-

Conclusion

The comprehensive spectral analysis of 4-bromo-1H-pyrazole-5-carbohydrazide through NMR, IR, and MS provides a robust and validated method for its structural elucidation and purity assessment. The predicted spectral data and detailed experimental protocols in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development. A thorough understanding of the spectroscopic properties of this versatile building block is essential for its effective utilization in the synthesis of novel and potent therapeutic agents.

References

-

SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

-

ProQuest. (n.d.). Synthesis, Structural Elucidation, Spectral Studies and Antimicrobial Activity of Pyrano-Pyrazole Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

MolPort. (n.d.). Compound 4-bromo-N'-[(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Retrieved from [Link]

Sources

- 1. Synthesis, Structural Elucidation, Spectral Studies and Antimicrobial Activity of Pyrano-Pyrazole Derivatives - ProQuest [proquest.com]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

The Hydrazide Moiety in Pyrazole Scaffolds: A Multifaceted Tool in Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] When functionalized with a hydrazide or hydrazone moiety, the resulting compounds exhibit a remarkable breadth of biological activities, positioning them as a focal point of significant research interest. This guide provides a comprehensive technical analysis of the pivotal roles the hydrazide group plays within pyrazole-based compounds. We will explore its fundamental chemical properties, its function as a versatile synthetic building block, its critical contributions as a pharmacophore across various therapeutic areas, and its influence on structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, biological evaluation, and optimization of this potent chemical class.

Introduction: The Convergence of Two Potent Pharmacophores

In the landscape of medicinal chemistry, certain structural motifs consistently appear in biologically active molecules. The pyrazole ring, a five-membered diazole heterocycle, is one such entity, renowned for its metabolic stability and versatile substitution patterns that allow for precise tuning of steric and electronic properties.[3][4] Its presence in blockbuster drugs like the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib underscores its therapeutic importance.[2]

Equally significant is the hydrazide functional group (-CONHNH₂) and its accessible derivative, the hydrazone (-CONH-N=CHR). The hydrazide moiety is far more than a simple linker; it is a powerful tool in molecular design, serving as a versatile synthetic intermediate and a potent pharmacophore capable of forming critical hydrogen bond interactions within biological targets.[5][6] The azometine proton (-NHN=CH-) of the hydrazone group is a key feature frequently associated with significant biological activity.[7]

The strategic combination of these two pharmacophores—the pyrazole core and the hydrazide/hydrazone moiety—creates a synergistic molecular architecture with a vast and diverse biological activity spectrum.[5] This guide dissects this synergy, elucidating the specific contributions of the hydrazide group to the overall pharmacological profile of pyrazole compounds.

Synthetic Strategies for Pyrazole-Hydrazide Derivatives

The synthesis of pyrazole-hydrazide derivatives is typically straightforward and high-yielding, making this class of compounds highly accessible for screening and development. The general methodology follows a robust, multi-step sequence that allows for significant diversification.

The most common pathway involves the initial synthesis of a pyrazole core bearing a carboxylic acid or ester functionality, which is then converted to the key hydrazide intermediate. This intermediate serves as a platform for subsequent derivatization, primarily into a wide array of hydrazones.

Caption: General workflow for the synthesis of pyrazole hydrazones.

This protocol describes the conversion of a pyrazole ester to the corresponding hydrazide, a crucial step in the synthetic pathway.[8]

Materials:

-

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Dissolution: Dissolve ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Reagent Addition: Add an excess of hydrazine hydrate (10.0 eq) to the solution. The large excess drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot indicates reaction completion.

-

Work-up: Cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting precipitate is the desired hydrazide product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol or diethyl ether to remove residual impurities, and dry under vacuum. The product is often pure enough for the next step without further purification.

This protocol details the final derivatization step, where the hydrazide is converted to a hydrazone.[7][8]

Materials:

-

Pyrazole hydrazide (from step 2.2)

-

Substituted aldehyde or ketone (1.0 - 1.1 eq)

-

Ethanol or methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask, reflux condenser

Procedure:

-

Dissolution: Suspend or dissolve the pyrazole hydrazide (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.0 - 1.1 eq) to the mixture.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

-

Reflux: Heat the mixture to reflux for 2-8 hours. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The hydrazone product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure pyrazole hydrazone.

The Pivotal Role of the Hydrazide Group in Biological Activity

The hydrazide/hydrazone moiety is not a passive component; it is a critical determinant of the biological activity of pyrazole compounds. Its ability to act as a hydrogen bond donor and acceptor, its defined stereochemistry, and its role as a rigid linker allow for high-affinity interactions with a wide range of biological targets.

Pyrazole-hydrazone derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[9] The hydrazone linkage is often essential for cytotoxicity. For example, a novel pyrazole hydrazide derivative exhibited potent activity against B16-F10 and MCF-7 cancer cell lines with IC₅₀ values of 0.49 µM and 0.57 µM, respectively.[10] Another series of 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazones showed significant inhibition of A549 lung cancer cells.[10] The mechanism often involves the induction of apoptosis.[5]

Table 1: Selected Anticancer Activities of Pyrazole-Hydrazone Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Phenylamino Pyrazolyl Acylhydrazone | HeLa | Micromolar | [9],[11] |

| Phenylamino Pyrazolyl Acylhydrazone | MCF-7 | Micromolar | [9],[11] |

| Pyrazole Hydrazide Derivative | B16-F10 | 0.49 | [10] |

| Pyrazole Hydrazide Derivative | MCF-7 | 0.57 | [10] |

| Pyrazole-Biphenyl Derivative | K-562 | 69.95% inhibition | [10] |

The hydrazone functional group is a well-established pharmacophore for antimicrobial agents.[7] Pyrazole-hydrazide derivatives have been reported to possess broad-spectrum activity. The nature of the substituents on the phenyl ring attached to the hydrazone moiety is crucial in determining the potency and spectrum of antimicrobial action.[5] For instance, certain 1H-pyrazole-4-carbohydrazide derivatives have shown moderate to excellent bactericidal and bacteriostatic properties.[5] Similarly, hydrazones derived from galloyl hydrazide and incorporated into a pyrazole structure exhibited excellent efficacy against pathogenic bacteria.[12]

The pyrazole-hydrazone scaffold is a promising platform for developing novel anti-inflammatory and antioxidant agents. Combining the pyrazole and hydrazone structures can lead to hybrid molecules with enhanced biological activity.[13] Several studies have confirmed the antioxidant properties of acylhydrazone molecules, which show potent inhibition of Reactive Oxygen Species (ROS) formation, often exceeding the activity of reference drugs like N-acetylcysteine.[9][11][14] This dual activity is particularly valuable, as inflammation and oxidative stress are often interlinked pathological processes.

Structure-Activity Relationship (SAR) and Molecular Design

The modular synthesis of pyrazole hydrazones allows for systematic exploration of the structure-activity relationship (SAR). The overall activity is a composite function of three key structural components: the pyrazole core, the hydrazide/hydrazone linker, and the terminal substituent.

Caption: Key pharmacophoric regions of a pyrazole-hydrazone derivative.

-

The Pyrazole Core: Substitutions on the pyrazole ring influence the compound's overall lipophilicity, solubility, and electronic properties. The nature and position of these substituents can fine-tune the molecule's pharmacokinetic profile.

-

The Hydrazone Linker: This moiety is often indispensable for activity. Its planarity, combined with the presence of both hydrogen bond donors (N-H) and acceptors (C=O), makes it an excellent group for anchoring the molecule within a receptor's binding site.[6]

-

The Terminal Substituent (R'): This group, introduced from the aldehyde or ketone, typically has the most significant impact on potency and target selectivity. Aromatic and heteroaromatic rings are common, and their substitution patterns (e.g., with halogens, nitro, or methoxy groups) are critical for modulating activity.[5][7]

Beyond Medicine: Catalytic Applications

The utility of pyrazole-hydrazide derivatives extends beyond pharmacology. The hydrazone moiety, with its sp²-hybridized nitrogen atoms, is an excellent chelating agent for transition metals. When combined with the nitrogen atoms of the pyrazole ring, these compounds can act as multidentate ligands.

Complexes formed between pyrazole-hydrazide ligands and copper(II) salts have demonstrated remarkable catalytic efficiency in the aerobic oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme.[15] This highlights the potential of these compounds in the development of novel catalysts for industrial and chemical applications.[8]

Conclusion and Future Perspectives

The hydrazide group is a profoundly influential functional moiety within the context of pyrazole chemistry. It serves as a versatile synthetic handle, a critical pharmacophoric element for diverse biological activities, and a potent ligand for coordination chemistry. The synergistic combination of the stable pyrazole scaffold and the functionally rich hydrazide/hydrazone linker has created a class of molecules with demonstrated success in anticancer, antimicrobial, and anti-inflammatory research.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, enzymes, receptors) for the most potent compounds to enable mechanism-based drug design.

-

Pharmacokinetic Optimization: Modifying the pyrazole and terminal substituents to improve ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for in vivo applications.

-

Bioisosteric Replacement: Exploring replacements for the hydrazone linker to enhance metabolic stability while retaining binding affinity.

-

Expansion into Materials Science: Further investigating the coordination chemistry of these ligands for applications in catalysis and functional materials.

The pyrazole-hydrazide framework remains a fertile ground for discovery, promising to yield novel therapeutic agents and advanced chemical tools for years to come.

References

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (MDPI) [URL: https://www.mdpi.com/1420-3049/27/11/3563]

- New Pyrazole‐Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase‐Like Catalyst, and Antibacterial Study. (ResearchGate) [URL: https://www.researchgate.

- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268884/]

- Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/35682042/]

- Biological Activities of Hydrazone Derivatives. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6254183/]

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (Chemical Methodologies) [URL: https://www.chemmethod.com/article_146207.html]

- Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). (ScienceDirect) [URL: https://www.sciencedirect.com/science/article/pii/S187853521300236X]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6539634/]

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (MDPI) [URL: https://www.mdpi.com/1420-3049/28/18/6479]

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (MDPI) [URL: https://www.mdpi.com/1424-8247/16/3/437]

- (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (ResearchGate) [URL: https://www.researchgate.

- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9681329/]

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (Journal of Chemical Health Risks) [URL: https://www.jchr.org/article_192258.html]

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (Journal of Medicinal Chemistry) [URL: https://pubs.acs.org/doi/abs/10.1021/jm980501g]

- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Synthesis%2C-characterization%2C-computational-and-of-Hossain-Alam/1b1f630806443c089c89423c721c548398463131]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (MDPI) [URL: https://www.mdpi.com/1420-3049/23/1/134]

- Pyrazole: an emerging privileged scaffold in drug discovery. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10631628/]

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319089/]

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (ResearchGate) [URL: https://www.researchgate.

- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (ResearchGate) [URL: https://www.researchgate.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (MDPI) [URL: https://www.mdpi.com/1420-3049/27/19/6634]

- New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630444/]

- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (IJRASET) [URL: https://www.ijraset.com/research-paper/a-comprehensive-review-on-pyrazole-and-its-pharmacological-properties]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 5. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemmethod.com [chemmethod.com]

- 13. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of Brominated Pyrazoles: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold and the Impact of Bromination

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a bromine atom onto the pyrazole core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This, in turn, can enhance its biological activity and target specificity, making brominated pyrazoles a particularly interesting class of compounds for drug development.[4][5] This guide provides an in-depth exploration of the potential biological activities of brominated pyrazoles, offering insights into their mechanisms of action, structure-activity relationships, and the experimental protocols for their evaluation.

Anticancer Activities: Targeting Uncontrolled Cell Proliferation

Brominated pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[6][7] The presence of a bromine atom, particularly on an associated phenyl ring, has been shown to enhance the anticancer efficacy of these compounds.[6]

Mechanism of Action

The anticancer activity of brominated pyrazoles is often attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation. Several mechanisms have been proposed:

-

Enzyme Inhibition: Many brominated pyrazoles act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases (e.g., AKT1, AKT2, BRAF V600E, EGFR), which are pivotal in cell signaling pathways that regulate cell growth, differentiation, and survival.[6] By blocking the ATP-binding sites of these kinases, these compounds can disrupt downstream signaling and induce apoptosis in cancer cells.

-

Induction of Apoptosis: Several studies have shown that brominated pyrazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[6] This is often achieved by arresting the cell cycle at different phases, such as the G2/M phase, preventing the cells from dividing and leading to their eventual demise.[8]

-

Inhibition of Angiogenesis: Some pyrazole-based compounds have been shown to target vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[7] By inhibiting VEGFR-2, these compounds can effectively starve the tumor, hindering its growth and metastasis.

Structure-Activity Relationship (SAR) Insights

The position and substitution pattern of the bromine atom, as well as other functional groups on the pyrazole scaffold, play a crucial role in determining the anticancer potency. For instance, a 4-bromophenyl group substituted on the pyrazole ring has been identified as a key feature for potent activity against various cancer cell lines.[6] The addition of other moieties, such as coumarin, can also significantly enhance the anticancer potential of the parent pyrazole molecule.[8]

Data Presentation: Anticancer Activity of Brominated Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| 4-bromophenyl substituted pyrazole | A549 (Lung) | 8.0 | [6] |

| HeLa (Cervical) | 9.8 | [6] | |

| MCF-7 (Breast) | 5.8 | [6] | |

| Coumarin-pyrazole with bromine | A549 (Lung) | 13.5 | [8] |

| Indole-pyrazole hybrid 33 | Multiple | < 23.7 | [7] |

| Indole-pyrazole hybrid 34 | Multiple | < 23.7 | [7] |

Antimicrobial Activities: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Brominated pyrazoles have emerged as a promising class of compounds with significant activity against a range of pathogenic bacteria and fungi.[9][10] The introduction of bromine into the pyrazoline structure has been shown to positively influence its biological activity.[9]

Mechanism of Action

The precise mechanisms by which brominated pyrazoles exert their antimicrobial effects are still under investigation. However, it is believed that they may act by:

-

Disrupting Cell Wall Synthesis: Similar to some existing antibiotics, these compounds may interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.

-

Inhibiting Protein Synthesis: They could potentially bind to bacterial ribosomes, thereby inhibiting protein synthesis, a process vital for bacterial survival.

-

Interfering with Nucleic Acid Synthesis: Brominated pyrazoles might inhibit enzymes involved in DNA or RNA synthesis, preventing microbial replication.

Spectrum of Activity

Brominated pyrazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria.[9][11] Furthermore, some derivatives have also shown promising antifungal activity against various fungal strains.[10]

Data Presentation: Antimicrobial Activity of Brominated Pyrazole Derivatives

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | Reference |

| Bromo-benzothiazolopyrazolines | Various pathogenic bacteria | Data not specified | [9] |

| Pyrano[2,3-c]pyrazole derivatives | Bacillus cereus | Good activity | [10] |

| Staphylococcus aureus | Good activity | [10] | |

| Escherichia coli | Good activity | [10] | |

| Pseudomonas aeruginosa | Good activity | [10] | |

| Aspergillus niger | Good activity | [10] | |

| Penicillium sp. | Good activity | [10] | |

| Candida albicans | Good activity | [10] |

Anti-inflammatory Activities: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[12][13]

Mechanism of Action

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of COX enzymes.[12]

-

COX-2 Inhibition: COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[12] By selectively inhibiting COX-2 over the constitutively expressed COX-1, which is involved in maintaining the gastric mucosa, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[12]

Therapeutic Potential

The selective COX-2 inhibitory activity of certain pyrazole derivatives makes them attractive candidates for the development of new anti-inflammatory drugs with improved safety profiles for the treatment of conditions such as arthritis.[12]

Enzyme Inhibition: A Key to Therapeutic Intervention

Beyond their roles in cancer and inflammation, brominated pyrazoles have been identified as inhibitors of other important enzymes.

-

Liver Alcohol Dehydrogenase Inhibition: 4-bromo-1H-pyrazole has been identified as an inhibitor of liver alcohol dehydrogenase, an enzyme crucial for alcohol metabolism.[4] This property suggests potential applications in the research and treatment of alcohol-related disorders.[4]

-

Carboxylesterase 2 (CES2) Inhibition: Certain pyrazolone derivatives have been discovered to be potent inhibitors of carboxylesterase 2 (CES2), an enzyme involved in drug metabolism and lipid production.[14] This inhibitory activity could be leveraged to improve the bioavailability of certain oral prodrugs and may have implications for treating metabolic disorders.[14]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a colorimetric assay for assessing the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4][9]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Brominated pyrazole compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the brominated pyrazole compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from a dose-response curve.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[15]

Materials:

-

Petri dishes

-

Muller-Hinton Agar (MHA)

-

Bacterial or fungal strains

-

Sterile swabs

-

Sterile cork borer (6-8 mm diameter)

-

Brominated pyrazole compounds (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Using a sterile swab, evenly spread the inoculum over the entire surface of the MHA plate.[15]

-

Well Preparation: Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the agar.

-

Compound Addition: Add a specific volume (e.g., 50-100 µL) of the brominated pyrazole compound solution into the designated wells. Add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The diameter is measured in millimeters.

-

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[1]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Brominated pyrazole compounds

-

Positive control (e.g., Indomethacin)

-

Vehicle control

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the brominated pyrazole compound, positive control, or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection (e.g., 30-60 minutes).

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[1]

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

Signaling Pathway

Caption: Inhibition of the PI3K/AKT signaling pathway by a brominated pyrazole.

Experimental Workflow

Caption: General workflow for the discovery of bioactive brominated pyrazoles.

Structure-Activity Relationship

Caption: Conceptual diagram of structure-activity relationships for brominated pyrazoles.

Conclusion

Brominated pyrazoles represent a versatile and promising scaffold in the field of drug discovery. The strategic incorporation of bromine atoms can significantly enhance their inherent biological activities, leading to potent anticancer, antimicrobial, and anti-inflammatory agents. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and scientists to build upon in their quest for innovative medicines.

References

- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Google Cloud.

- Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.

- Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. (2025, August 7). ResearchGate.

- 3-Bromo-1H-pyrazole|Building Block for R&D. (n.d.). Benchchem.

- Pai, A., Sharma, P. C., Kamath, V., Chandrashekhar, K. S., Pai, V., & Muddukrishna, B. S. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal.

- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis Online.

- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEWLY SYNTHESIZED PYRAZOLES. (n.d.). TSI Journals.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central.

- Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks.

- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013, December 5). PharmaTutor.

- Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.

- Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (n.d.). PubMed.

- Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). IJNRD.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.

- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed.

- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). PubMed.

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). PubMed.

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science.

- A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (n.d.). Bentham Science.

- Bromination of pyrazole derivatives. (n.d.). ResearchGate.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH.

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). NIH.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). MDPI.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications.

- Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (n.d.). MDPI.

- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011, October 6). ResearchGate.

- Inhibitory activities of bipyrazoles: a patent review. (n.d.). Taylor & Francis Online.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.

- Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. (2021, June 15). PubMed.

Sources

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 4. clyte.tech [clyte.tech]

- 5. hereditybio.in [hereditybio.in]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. m.youtube.com [m.youtube.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. inotiv.com [inotiv.com]

The Versatile Precursor: A Technical Guide to 4-Bromo-1H-pyrazole-5-carbohydrazide in Heterocyclic Synthesis

Foreword: The Strategic Value of the Pyrazole Scaffold

In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands as a cornerstone scaffold. Its inherent pharmacological importance is demonstrated by its presence in a multitude of approved drugs.[1][2] The unique arrangement of nitrogen atoms within the five-membered ring allows for diverse biological interactions, making pyrazole derivatives a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of activities, including antimicrobial and anticancer properties.[1][3][4][5] This guide focuses on a particularly valuable, yet underexplored, building block: 4-bromo-1H-pyrazole-5-carbohydrazide . The strategic placement of the bromo and carbohydrazide functionalities unlocks a vast potential for the synthesis of a rich variety of fused and substituted heterocyclic systems, offering a direct route to novel chemical entities with significant biological promise.

Synthesis of the Precursor: 4-Bromo-1H-pyrazole-5-carbohydrazide

The journey into the diverse world of pyrazole-based heterocycles begins with the efficient synthesis of our key precursor. The multi-step synthesis of 4-bromo-1H-pyrazole-5-carbohydrazide is a testament to the principles of strategic functionalization in organic chemistry.

Synthesis of Ethyl 4-Bromo-1H-pyrazole-5-carboxylate

The initial step involves the creation of the core pyrazole ring with the necessary bromo and ester functionalities. While a direct one-pot synthesis of 4-bromopyrazole derivatives from 1,3-dicarbonyl compounds has been reported, a more controlled and widely applicable method involves the cyclization of a suitably substituted precursor followed by bromination. A common and effective strategy is the bromination of an existing pyrazole-carboxylate ester.

Caption: General route to pyrazole-oxadiazole hybrids.

Experimental Protocol:

-

Hydrazone Formation: A mixture of 4-bromo-1H-pyrazole-5-carbohydrazide (1 eq.) and a substituted aromatic aldehyde (1 eq.) in absolute ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid for 2-4 hours. The resulting solid hydrazone is filtered and washed with ethanol.

-

Oxidative Cyclization: The dried hydrazone (1 eq.) is dissolved in a suitable solvent like dimethylformamide (DMF). To this solution, an oxidizing agent such as a mixture of iodine (I₂) and yellow mercuric oxide (HgO) is added. [6]The reaction mixture is stirred at room temperature for an extended period (24-48 hours). The progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is poured into ice-cold water to precipitate the 1,3,4-oxadiazole derivative. The product is then filtered, washed with water, and recrystallized.

Causality: The initial acid-catalyzed condensation forms the C=N bond of the hydrazone. The subsequent oxidative cyclization, often employing reagents like I₂/HgO, facilitates the intramolecular cyclization with the elimination of two hydrogen atoms to form the stable aromatic oxadiazole ring.

Synthesis of 1,3,4-Thiadiazole Derivatives